molecular formula C10H13N3O3 B1467268 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid CAS No. 1478657-01-0

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid

Cat. No. B1467268
CAS RN: 1478657-01-0
M. Wt: 223.23 g/mol
InChI Key: JAAWJNVJONZNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid” is a complex organic compound . It is a derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid . The empirical formula is C6H8N2O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its empirical formula, C6H8N2O2 . The SMILES string representation is Cc1cc (C (O)=O)n ©n1 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 208-213 °C . It has a molecular weight of 140.14 . The storage temperature is 2-8°C .

Scientific Research Applications

Heterocyclic Dye Synthesis and Applications

Research by Tao et al. (2019) explores the synthesis of carboxylic pyrazolone-based heterocyclic dyes, utilizing a variety of heterocyclic rings and substituents to produce dyes with varying absorption properties. This indicates the potential of pyrazole derivatives in the development of new dye materials with specific optical properties, which could have applications in materials science, particularly in the development of new pigments and coatings with tailored optical absorption characteristics (Tao et al., 2019).

Anticancer Activity

A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrates the anticancer potential of pyrazole derivatives. The synthesized compounds showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, suggesting that pyrazole derivatives could be valuable in the development of new anticancer agents (Abdellatif et al., 2014).

Antimicrobial and Antifungal Activity

Research by Zaki et al. (2016) on the synthesis and biological activity of various pyrazole derivatives, including isoxazoline and pyrazolo[3,4-d]pyridazines, highlights the antimicrobial and antifungal potential of these compounds. This suggests that pyrazole derivatives can be explored for their utility in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research (Zaki et al., 2016).

Molecular Modeling and Drug Design

The study by Shubhangi et al. (2019) on pyrazole-based drug molecules involves in silico studies to reveal their activities and interactions, particularly against S. aureus DNA gyrase. This demonstrates the role of pyrazole derivatives in molecular modeling and drug design, offering insights into their interactions with biological targets and the development of antimicrobial agents (Shubhangi et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . It is recommended to be stored in a place classified as Combustible Solids .

properties

IUPAC Name

1-(2,5-dimethylpyrazole-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6-3-8(12(2)11-6)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAWJNVJONZNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.